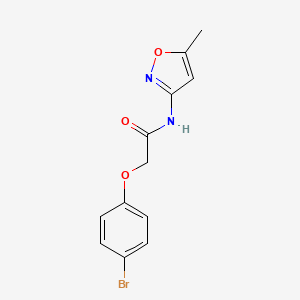
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, also known as DAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPMA is a derivative of mesityl and has been synthesized through a number of methods.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibition of kinases has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of kinase activity. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to induce cell death through the activation of caspases, which are enzymes responsible for the cleavage of various cellular proteins. In neurodegenerative disorders, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to inhibit the activity of kinases that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, including NMR and mass spectrometry. However, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has some limitations, including its low solubility in water, which requires the use of organic solvents for its preparation and handling.
将来の方向性
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, and proper safety precautions should be taken. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, and further research is needed to evaluate its potential as a therapeutic agent.
合成法
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide can be synthesized through various methods, including the reaction between mesityl oxide and 3,4-dimethoxyaniline, and the reaction between mesityl isocyanate and 3,4-dimethoxyaniline. The latter method is preferred due to the higher yield and purity of the product. The synthesis of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, including mesityl isocyanate, which requires proper handling and safety precautions.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used in various research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been tested for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a building block for the synthesis of various compounds. In materials science, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a monomer for the synthesis of polymers with unique properties.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-10-14(2)20(15(3)11-13)21-19(22)9-7-16-6-8-17(23-4)18(12-16)24-5/h6-12H,1-5H3,(H,21,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDGHRUHQBXJU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)
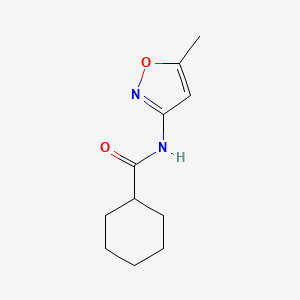

![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)
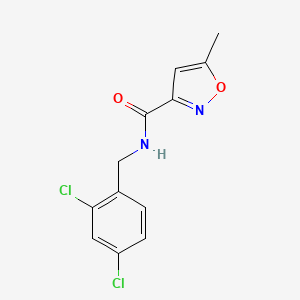
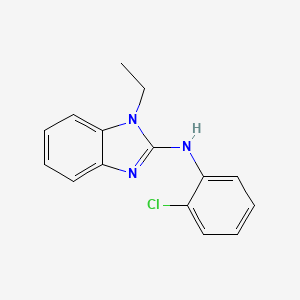
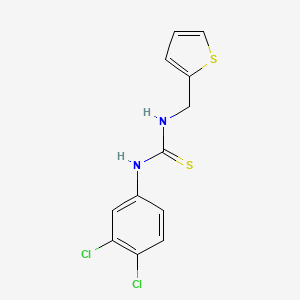
![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)



![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
